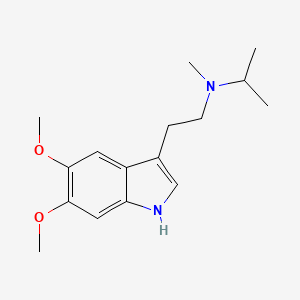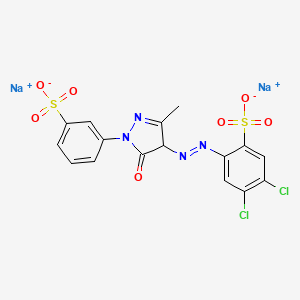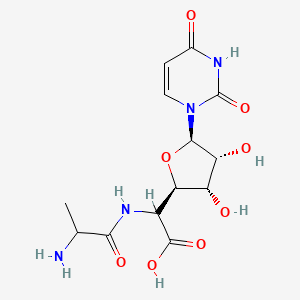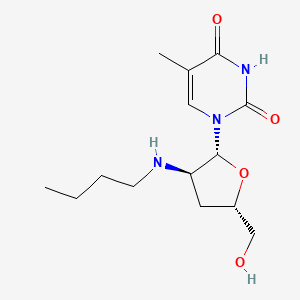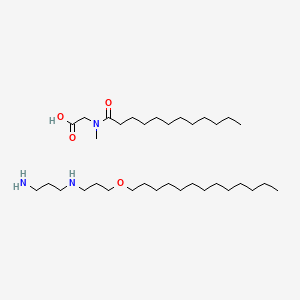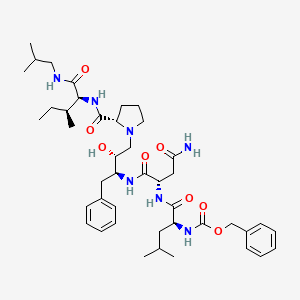
PhIP.HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PhIP.HCl, also known as 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine hydrochloride, is a heterocyclic amine that is commonly found in cooked meats. It is formed at high temperatures from the reaction between creatine or creatinine, amino acids, and sugars. This compound is known for its mutagenic and carcinogenic properties, making it a compound of significant interest in toxicology and cancer research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
PhIPHCl can be synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditionsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of PhIP.HCl involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The process ensures high purity and yield, making it suitable for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
PhIP.HCl undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, which are often studied for their biological activity and toxicity .
Aplicaciones Científicas De Investigación
PhIP.HCl has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study heterocyclic amine chemistry and reaction mechanisms.
Biology: Studied for its mutagenic and carcinogenic properties, particularly in relation to DNA damage and repair mechanisms.
Medicine: Investigated for its role in cancer development and potential as a biomarker for dietary exposure to carcinogens.
Industry: Used in the food industry to study the formation of harmful compounds during cooking and to develop methods to reduce their formation
Mecanismo De Acción
PhIP.HCl exerts its effects primarily through its interaction with DNA. It forms DNA adducts, leading to mutations and potentially initiating carcinogenesis. The compound is metabolized by cytochrome P450 enzymes, particularly CYP1A1, which convert it into reactive intermediates that can bind to DNA. This process involves various molecular targets and pathways, including the activation of DNA repair mechanisms and the induction of oxidative stress .
Comparación Con Compuestos Similares
PhIP.HCl is similar to other heterocyclic amines such as:
- 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)
- 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx)
- 2-Amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline (DiMeIQx)
Compared to these compounds, this compound is unique due to its specific formation conditions and its relatively higher abundance in cooked meats. It also has distinct mutagenic and carcinogenic properties, making it a critical compound for studying the health risks associated with dietary exposure to heterocyclic amines .
Propiedades
Número CAS |
271241-42-0 |
|---|---|
Fórmula molecular |
C13H13ClN4 |
Peso molecular |
260.72 g/mol |
Nombre IUPAC |
1-methyl-6-phenylimidazo[4,5-b]pyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C13H12N4.ClH/c1-17-11-7-10(9-5-3-2-4-6-9)8-15-12(11)16-13(17)14;/h2-8H,1H3,(H2,14,15,16);1H |
Clave InChI |
HXHJWFHXXVSWAW-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


